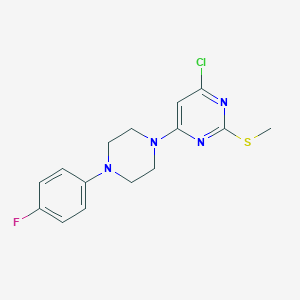
4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine” is a chemical with the molecular formula C14H14ClFN4 . Its molecular weight is 292.74 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.74 . Other physical and chemical properties like melting point, boiling point, and density were not specified in the sources I found.Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- A study by Mattioda et al. (1975) focused on the synthesis of a series of 4-piperazinopyrimidines, which displayed properties such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. This indicates a potential application in clinical settings for conditions requiring such pharmacological responses (Mattioda et al., 1975).
Inhibitor of Tyrosine Kinase Activity
- Zhang et al. (2005) explored a compound under investigation as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor, which is significant in cancer treatment. This highlights its potential application in oncology research (Zhang et al., 2005).
Chemical Transformations and Structural Analysis
- Research by Plas et al. (2010) discussed the transformation of 4-chloro derivatives of pyrimidine into different compounds, providing insights into chemical reactions and structures useful in medicinal chemistry (Plas et al., 2010).
Protein Kinase Inhibitor Synthesis
- A study by Russell et al. (2015) described the synthesis of a protein kinase inhibitor using a hybrid flow and microwave approach. This research contributes to the field of drug design and synthesis (Russell et al., 2015).
Crystal and Molecular Structure Analysis
- The work of Oezbey et al. (1998) and Gandhi et al. (2016) provided detailed crystal and molecular structure analyses of related compounds, which is crucial for understanding the physical and chemical properties of these molecules (Oezbey et al., 1998), (Gandhi et al., 2016).
Antimicrobial Studies
- Patel et al. (2007) and Yurttaş et al. (2016) investigated the antimicrobial properties of related compounds, indicating their potential application in developing new antimicrobial agents (Patel et al., 2007), (Yurttaş et al., 2016).
Propriétés
IUPAC Name |
4-chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4S/c1-22-15-18-13(16)10-14(19-15)21-8-6-20(7-9-21)12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQXBNLYHBLVGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

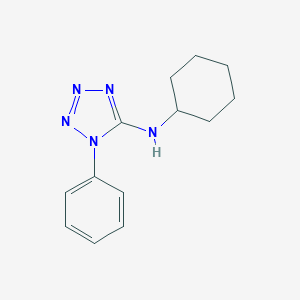
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine](/img/structure/B427721.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B427723.png)
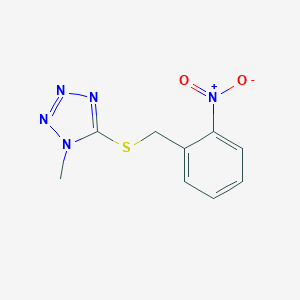
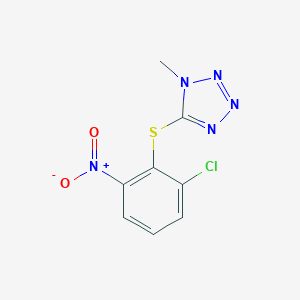
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B427727.png)
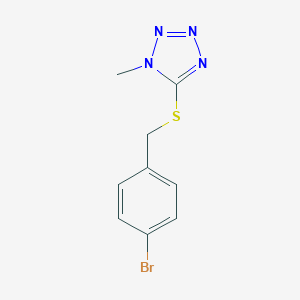
![4-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-2H-1,2,3-triazole](/img/structure/B427732.png)
![3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B427734.png)
![5-{[(Pentafluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427735.png)
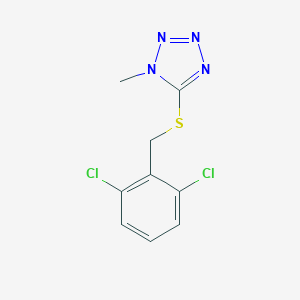


![1-(4-fluorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B427741.png)